

# Redox Architectures: The 1,2-Dithiane-3,6-Dicarboxylic Acid System

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## Compound of Interest

Compound Name: *Dithiane-3,6-dicarboxylic acid*

CAS No.: 6623-09-2

Cat. No.: B1615370

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## Executive Summary

In the landscape of redox-active heterocycles, **1,2-dithiane-3,6-dicarboxylic acid** occupies a critical "stability sweet spot" between the highly strained 1,2-dithiolanes (e.g.,

-lipoic acid) and the entropically loose linear disulfides (e.g., cystine). This six-membered cyclic disulfide offers a unique thermodynamic profile characterized by a chair conformation with equatorial carboxylates, resulting in a redox potential (

V) that makes its reduced dithiol form a potent reductant while rendering the oxidized disulfide remarkably stable in extracellular environments.

This guide provides a technical deep-dive for researchers utilizing this scaffold in redox-responsive drug delivery systems (DDS), biodegradable polymers, and metal chelation therapies.

## Molecular Architecture & Stereochemistry

### The Six-Membered "Sweet Spot"

Unlike the five-membered 1,2-dithiolane ring found in lipoic acid, which possesses significant ring strain (

3-4 kcal/mol) and a C-S-S-C dihedral angle of

27–35°, the 1,2-dithiane ring of 1,2-**dithiane-3,6-dicarboxylic acid** adopts a chair conformation.

- **Dihedral Angle:** The C-S-S-C dihedral angle expands to approximately 60°.[1] While this is still distorted from the ideal 90° of linear disulfides, it significantly relieves the electron-electron repulsion between the sulfur lone pairs (the "closed-shell repulsion") observed in dithiolanes.
- **Substituent Positioning:** In the trans isomer (derived from meso-2,5-dimercaptoadipic acid), the two carboxylic acid groups prefer the equatorial positions to minimize 1,3-diaxial interactions. This locks the ring into a rigid, defined geometry, unlike the fluxional nature of linear disulfides.

## Stereochemical Origins

The synthesis of this molecule is stereospecific. The precursor, 2,5-dimercaptoadipic acid, possesses two chiral centers.

- **Meso-Precursor:** The meso form (R,S) cyclizes to yield the cis-1,2-**dithiane-3,6-dicarboxylic acid** (often yielding the anhydride or requiring specific conditions).
- **Racemic Precursor:** The rac form (mixture of R,R and S,S) typically yields the trans-dithiane with equatorial carboxylates, which is the thermodynamically preferred isomer discussed in most redox applications.

## Redox Thermodynamics & Kinetics

This section defines the operational parameters for using 1,2-**dithiane-3,6-dicarboxylic acid** as a redox switch.

## Comparative Redox Potentials

The stability of the disulfide bond is inversely related to its reduction potential (

). A more negative potential indicates a more stable disulfide (harder to reduce) and, conversely, a stronger reducing agent in its dithiol form.

Molecule	Structure	Ring Size	Strain	(pH 7)	Redox Role
-Lipoic Acid	Cyclic	5	High	-0.29 V	Easy to reduce (Ring strain relief drives reduction)
Glutathione (GSSG)	Linear	N/A	None	-0.24 V	Standard cellular buffer
Dithiothreitol (DTT)	Linear	N/A	None	-0.33 V	Oxidizes to stable 6-ring (Dithiane)
1,2-Dithiane-3,6-dicarboxylic acid	Cyclic	6	Low	~ -0.34 V	Stable Disulfide / Potent Dithiol Reductant

Mechanistic Insight: **1,2-dithiane-3,6-dicarboxylic acid** is structurally analogous to the oxidized form of DTT (4,5-dihydroxy-1,2-dithiane). Because the 6-membered ring is thermodynamically stable (low strain), the molecule resists reduction more effectively than lipoic acid.

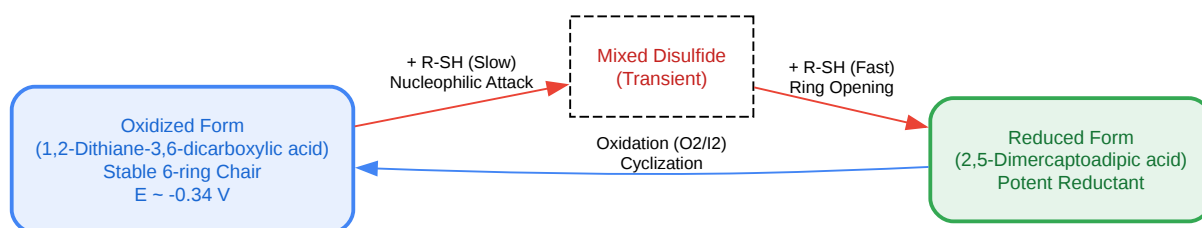
- In Drug Delivery: This stability prevents premature cleavage in blood plasma (low thiol concentration), ensuring the payload reaches the cytosol (high GSH concentration) before release.
- In Synthesis: The reduced form (2,5-dimercaptoadipic acid) is a strong reducing agent, capable of reducing insulin disulfides or maintaining monothiols in a reduced state.

## Thiol-Disulfide Exchange Kinetics

The exchange reaction follows a nucleophilic substitution (

) mechanism.

Due to the steric bulk of the carboxylate groups at positions 3 and 6, the sulfur atoms in **1,2-dithiane-3,6-dicarboxylic acid** are partially shielded. This results in slower exchange kinetics compared to unhindered dithianes, providing a kinetic barrier that further enhances stability in biological fluids.



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Figure 1: The redox cycle of **1,2-dithiane-3,6-dicarboxylic acid**. Note the kinetic stability of the oxidized form due to the 6-membered ring and steric shielding.

## Experimental Protocols

### Synthesis via Oxidative Cyclization

Objective: Convert 2,5-dimercaptodipic acid to **1,2-dithiane-3,6-dicarboxylic acid**.

Reagents:

- 2,5-dimercaptodipic acid (Precursor)[2]
- Iodine ( ) or Hydrogen Peroxide ( )
- Potassium Iodide (KI) (if using Iodine)
- Solvent: Water or Ethanol/Water mixture[3]

## Protocol:

- Dissolution: Dissolve 10 mmol of 2,5-dimercaptoadipic acid in 50 mL of water. Adjust pH to 7–8 using NaOH to ensure thiols are deprotonated (thiolates are more nucleophilic).
- Oxidation (Titration Method):
  - Prepare a solution of (10 mmol) and KI (20 mmol) in water.
  - Add the iodine solution dropwise to the dithiol solution with vigorous stirring.
  - Endpoint: The solution will turn faint yellow (excess iodine) indicating completion of oxidation.
- Acidification: Acidify the solution to pH 2 using 1M HCl. The **1,2-dithiane-3,6-dicarboxylic acid** (acid form) is less soluble and may precipitate or can be extracted.
- Extraction: Extract with Ethyl Acetate ( mL). Dry over and concentrate in vacuo.
- Recrystallization: Recrystallize from water/ethanol to obtain pure crystals.

## Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the redox potential and reversibility.

- Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
- Electrolyte: 0.1 M Phosphate Buffer (pH 7.0) or 0.1 M Tetrabutylammonium hexafluorophosphate (in Acetonitrile for organic solubility).
- Sample: 1 mM **1,2-dithiane-3,6-dicarboxylic acid**.
- Scan: Sweep from -1.0 V to +1.0 V at scan rates of 50, 100, and 200 mV/s.

- Analysis: Look for the reduction peak ( ) and oxidation peak ( ). Calculate .
- Expectation: A quasi-reversible wave centered near -0.54 V vs Ag/AgCl (approx -0.34 V vs SHE).

## Applications in Drug Development

### Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

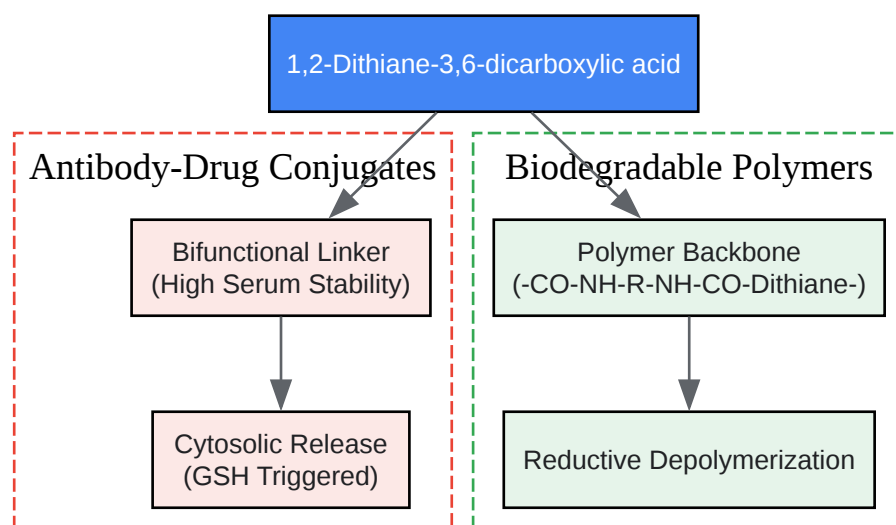
The 1,2-dithiane scaffold is superior to simple disulfide linkers for cargoes requiring high serum stability.

- Mechanism: The 6-ring resists "disulfide exchange" with serum albumin (HSA-Cys34) better than linear disulfides.
- Trigger: Upon endocytosis, the high intracellular concentration of Glutathione (1–10 mM) drives the equilibrium toward the open dithiol form, releasing the drug.
- Functionalization: The two carboxylic acid groups allow for bifunctional attachment: one arm to the antibody (via NHS-ester activation) and one arm to the cytotoxin.

### Redox-Responsive Polymers

Polyamides or polyesters synthesized using **1,2-dithiane-3,6-dicarboxylic acid** as a monomer exhibit "depolymerization-on-demand."

- Synthesis: Condensation polymerization with diamines (e.g., 1,6-hexanediamine).
- Behavior: The polymer backbone contains integral disulfide bonds. Addition of a reducing agent (DTT or GSH) cleaves the backbone, degrading the polymer into low molecular weight oligomers/monomers. This is ideal for gene delivery vectors that must unpack DNA inside the cell.



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Figure 2: Application logic flow for 1,2-dithiane-3,6-dicarboxylic acid in pharmaceutical sciences.

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